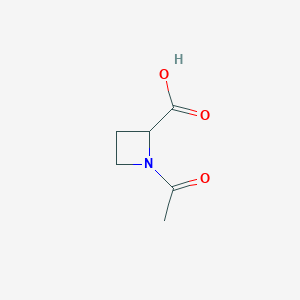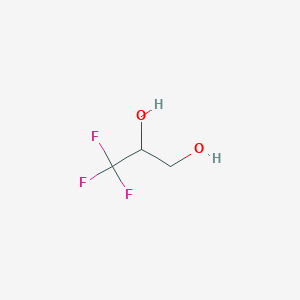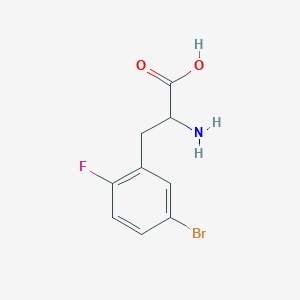
1-acetylazetidine-2-carboxylic Acid
描述
1-Acetylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered ring structure with nitrogen as the heteroatom. This compound is a derivative of azetidine-2-carboxylic acid, which is known for its unique structural properties and biological activities. The presence of both an acetyl group and a carboxylic acid group in its structure makes it a versatile molecule in various chemical and biological applications.
作用机制
Target of Action
1-Acetylazetidine-2-carboxylic Acid is a derivative of Azetidine-2-carboxylic acid (Aze), which is a non-protein amino acid homologue of proline . The primary target of this compound is proteins, specifically those that incorporate proline during their synthesis .
Mode of Action
The compound acts as an analog of proline and can be misincorporated into proteins in place of proline in many species, including humans . This misincorporation can lead to protein misconstruction .
Biochemical Pathways
It is known that the misincorporation of aze into proteins can alter collagen, keratin, hemoglobin, and protein folding . This suggests that the compound may affect a wide range of biochemical pathways involving these proteins.
Result of Action
The misincorporation of this compound into proteins in place of proline can lead to a wide range of effects at the molecular and cellular level. It has been shown to deter the growth of competing vegetation and poison predators . In humans, it can alter collagen, keratin, hemoglobin, and protein folding .
Action Environment
It is known that aze is found in numerous plants, suggesting that it is stable in various environmental conditions
准备方法
Synthetic Routes and Reaction Conditions: 1-Acetylazetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-acetylazetidine with a carboxylating agent can yield this compound. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
化学反应分析
Types of Reactions: 1-Acetylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
科学研究应用
1-Acetylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of novel polymers and materials with unique properties.
相似化合物的比较
Azetidine-2-carboxylic acid: A close analogue with a similar structure but without the acetyl group.
Proline: A naturally occurring amino acid with a five-membered ring structure.
Uniqueness: 1-Acetylazetidine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogues .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
1-acetylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMNLCHUEVFDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)


![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)




![1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol](/img/structure/B3041958.png)





